molecular formula C8H5F3N2O4 B7828624 2-Nitro-4-(trifluoromethoxy)benzamide

2-Nitro-4-(trifluoromethoxy)benzamide

Cat. No.: B7828624
M. Wt: 250.13 g/mol
InChI Key: FYNZURGLQYBZGO-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amide Chemistry

Aromatic amides are a cornerstone of organic chemistry, characterized by an amide linkage (-CONH-) directly attached to an aromatic ring. numberanalytics.com This structural motif is present in a vast number of biologically active compounds and functional materials. The amide bond itself is a key feature, exhibiting high stability and the ability to participate in hydrogen bonding, which can significantly influence the conformation and intermolecular interactions of the molecule. numberanalytics.comacs.org

The reactivity of the aromatic ring in benzamides can be modulated by the presence of various substituents. numberanalytics.com These substituents can alter the electron density of the ring and the amide group, thereby influencing the compound's physical properties, chemical reactivity, and biological activity. The introduction of strong electron-withdrawing groups, such as the nitro and trifluoromethoxy groups, is a common strategy to fine-tune these characteristics for specific applications.

Significance of Nitro and Trifluoromethoxy Substituents in Molecular Design

The strategic placement of nitro and trifluoromethoxy groups on a molecular scaffold is a powerful tool in modern medicinal chemistry and drug design. mdpi.comsvedbergopen.com Each group contributes distinct properties that can enhance the therapeutic potential of a compound.

The nitro group (-NO₂) is a strong electron-withdrawing group that can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. svedbergopen.com It is a versatile functional group that has been incorporated into a wide range of therapeutic agents, including anticancer, antitubercular, and antiparasitic drugs. acs.orgmdpi.com The presence of a nitro group can enhance a drug's ability to target specific pathogens or organs. svedbergopen.com However, the nitro group is sometimes associated with toxicity, which necessitates careful consideration and structural modification during the design process. acs.org

The trifluoromethoxy group (-OCF₃) is another important substituent in drug design, valued for its ability to modulate several key molecular properties. mdpi.com It is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its bioavailability. mdpi.com The trifluoromethoxy group is also metabolically stable, meaning it is resistant to being broken down by enzymes in the body. This can increase the half-life of a drug, allowing it to remain active for a longer period. bohrium.com Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group can influence a molecule's binding affinity to its target. mdpi.com

The combination of both a nitro and a trifluoromethoxy group on a benzamide (B126) framework, as in the case of 2-Nitro-4-(trifluoromethoxy)benzamide, presents a compelling strategy for creating novel compounds with potentially enhanced biological activity and optimized physicochemical properties.

Overview of Research Paradigms Applicable to Substituted Benzamides

Substituted benzamides are a versatile class of compounds that are investigated across a wide range of research paradigms. Their diverse biological activities have led to their exploration as potential therapeutic agents for a variety of diseases.

In medicinal chemistry , substituted benzamides are frequently synthesized and evaluated as:

Anticancer agents: Many benzamide derivatives have shown promise as histone deacetylase (HDAC) inhibitors, a class of drugs that can inhibit the growth of cancer cells. researchgate.net

Antimicrobial and Anthelmintic agents: Research has demonstrated the potential of substituted benzamides in combating bacterial, fungal, and parasitic infections. nih.gov

Enzyme inhibitors: The benzamide scaffold can be tailored to interact with the active sites of specific enzymes, making these compounds valuable tools for studying and potentially treating diseases characterized by aberrant enzyme activity. nih.gov

Antipsychotics and Antidepressants: Certain substituted benzamides have been developed as drugs for treating psychiatric disorders, acting on dopamine (B1211576) receptors in the brain. nih.gov

In materials science , the ability of aromatic amides to form well-defined, hydrogen-bonded structures has led to their use in the development of "foldamers," which are synthetic molecules that mimic the folding of natural proteins. acs.orgacs.org These structures can have applications in areas such as molecular recognition and catalysis.

The study of compounds like this compound falls at the intersection of these research paradigms, offering the potential for new discoveries in both medicine and materials science.

Data Tables

Table 1: Physicochemical Properties of Functional Groups

Functional Group Formula Electronic Effect Key Properties in Molecular Design
Nitro -NO₂ Strong electron-withdrawing Enhances biological activity, can act as a prodrug moiety svedbergopen.commdpi.com
Trifluoromethoxy -OCF₃ Strong electron-withdrawing Increases lipophilicity, enhances metabolic stability and bioavailability mdpi.combohrium.com

Table 2: Research Applications of Substituted Benzamides

Research Area Therapeutic Target/Application Example Compound Class
Oncology Histone Deacetylase (HDAC) Inhibition N-Substituted Benzamide Derivatives researchgate.net
Infectious Diseases Antibacterial, Antifungal, Antiparasitic Substituted Benzamides and Benzimidazoles nih.gov
Neurology Dopamine Receptor Antagonism Amisulpride, Sulpiride nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-5(7(12)14)6(3-4)13(15)16/h1-3H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNZURGLQYBZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Nitro 4 Trifluoromethoxy Benzamide

Introduction and Manipulation of the Nitro Group

The placement of the nitro group at the C2 position of the benzene (B151609) ring is a key structural feature. This can be accomplished either by direct nitration of a suitable precursor or by using a starting material where the nitro group is already in place.

This approach involves the electrophilic nitration of a benzamide (B126) derivative that already contains the trifluoromethoxy group, such as 4-(trifluoromethoxy)benzamide. The standard reagent for such a reaction is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.comgoogleapis.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

The nitration of substituted benzenes is governed by the electronic effects of the existing substituents. The trifluoromethoxy group (-OCF₃) is deactivating and meta-directing, while the amide group (-CONH₂) is deactivating but ortho-, para-directing. In the case of 4-(trifluoromethoxy)benzamide, the directing effects of the two groups are opposed. The amide group would direct nitration to the C2 and C6 positions (ortho), while the trifluoromethoxy group would direct to the C3 and C5 positions (meta). The formation of the desired 2-nitro isomer is possible, but this route carries a significant risk of producing a mixture of constitutional isomers, which would necessitate a challenging purification step. For example, the nitration of trifluoromethoxybenzene is known to produce a mixture of ortho and para isomers. google.com

A more controlled and regioselective approach is to begin with a starting material that already contains the nitro and trifluoromethoxy groups in the correct orientation. The amide functionality is then constructed in a subsequent step.

One effective strategy involves the hydrolysis of a nitrile. A patented method describes the preparation of 2-nitro-4-trifluoromethyl benzamide via the acid- or base-catalyzed hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile. google.com For instance, reacting the nitrile with concentrated sulfuric acid and heating the mixture results in hydrolysis to the primary amide with high purity. google.com This method avoids the regioselectivity issues associated with direct nitration of the benzamide ring. The required 2-nitro-4-(trifluoromethoxy)benzonitrile precursor can be synthesized from commercially available starting materials. This building block approach is often preferred in industrial synthesis for its high selectivity and more predictable outcomes.

Incorporation of the Trifluoromethoxy Moiety

The introduction of the trifluoromethoxy group is a critical step in the synthesis of the target molecule. This functional group is known to enhance properties such as lipophilicity and metabolic stability in bioactive molecules. scispace.com Several strategies can be envisioned for its incorporation into the 2-nitrobenzamide scaffold.

One potential route to aryl trifluoromethyl ethers involves the transformation of the more common aryl methoxy ethers. This typically requires harsh conditions to replace the three hydrogen atoms of the methyl group with fluorine. A common method is the chlorine-fluorine exchange strategy. This process involves the initial chlorination of the corresponding methoxy precursor, 2-nitro-4-methoxybenzamide, to form a trichloromethoxy intermediate, followed by fluorination using reagents like antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (HF). mdpi.com

However, the stability of the nitro and amide groups under these aggressive reaction conditions is a significant concern. The strongly acidic and high-temperature environments can lead to hydrolysis of the amide or other unwanted side reactions. Therefore, this method, while established for robust substrates, may not be ideal for the synthesis of a highly functionalized molecule like 2-Nitro-4-(trifluoromethoxy)benzamide without substantial optimization and protection strategies.

A more convergent and often milder approach involves the use of commercially available or readily synthesized building blocks that already contain the trifluoromethoxy group. A plausible synthetic pathway could start from 1-nitro-4-(trifluoromethoxy)benzene. The synthesis of this starting material is typically achieved by the nitration of trifluoromethoxybenzene using a mixture of fuming nitric acid and concentrated sulfuric acid. scispace.com

The subsequent challenge is the introduction of the carboxamide group at the C-2 position, ortho to the nitro group. The nitro group can act as a directing group in certain C-H functionalization reactions. rsc.org For instance, transition-metal-catalyzed C-H activation, such as rhodium-catalyzed ortho-alkynylation or iodination, could be employed to functionalize the C-2 position. rsc.org The resulting intermediate could then be converted to the carboxylic acid.

Once the key intermediate, 2-nitro-4-(trifluoromethoxy)benzoic acid, is obtained, the final step is the formation of the primary amide. This can be achieved through several well-established methods:

Acid Chloride Formation: The benzoic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with ammonia or an ammonia equivalent. nih.gov

Direct Amidation: The carboxylic acid can be directly coupled with an ammonia source using a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., HATU, PyBOP).

A hypothetical reaction scheme is presented below:

Nitration: Trifluoromethoxybenzene is nitrated to yield 1-nitro-4-(trifluoromethoxy)benzene.

Ortho-Functionalization/Carboxylation: The C-H bond ortho to the nitro group is functionalized and converted to a carboxylic acid group to form 2-nitro-4-(trifluoromethoxy)benzoic acid.

Amidation: The resulting benzoic acid is converted to this compound.

Table 1: Hypothetical Synthesis via Building Block Approach

Step Reaction Key Reagents Typical Conditions
1 Nitration HNO₃ / H₂SO₄ 0-20 °C
2 C-H Functionalization Rh(III) catalyst, oxidant Varies
3 Conversion to Acid Oxidative cleavage Varies

Direct trifluoromethoxylation involves introducing the -OCF3 group onto a precursor molecule that already contains the other necessary functionalities. For the synthesis of this compound, a suitable precursor would be 2-nitro-4-hydroxybenzamide. This method avoids the often harsh conditions of fluorinating a methoxy group.

Recent advances have led to the development of reagents for direct O-trifluoromethylation of phenols. These reactions can proceed through different mechanisms:

Electrophilic Trifluoromethoxylation: This approach uses hypervalent iodine reagents (e.g., Togni reagents) or sulfonium salts (e.g., Umemoto reagents) that act as electrophilic sources of a "CF3" group, which, in the context of phenols, leads to O-trifluoromethylation. mdpi.comnih.gov The reaction of 2-nitro-4-hydroxybenzamide with such a reagent, typically in the presence of a base, could potentially yield the desired product. However, the electron-deficient nature of the phenolic precursor due to the nitro group might affect reactivity. mdpi.com

Oxidative Trifluoromethylation: Silver-mediated oxidative trifluoromethylation of phenols using a nucleophilic CF3 source like TMSCF3 (Ruppert-Prakash reagent) is another viable method. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild method for generating trifluoromethyl radicals or other reactive species that can engage in trifluoromethoxylation reactions. beilstein-journals.orgresearchgate.net This could provide a gentler alternative for the direct conversion of 2-nitro-4-hydroxybenzamide.

Table 2: Reagents for Direct O-Trifluoromethoxylation of Phenols

Reagent Type Example Reagent Mechanism Key Features
Hypervalent Iodine Togni Reagent II Electrophilic Mild conditions, broad functional group tolerance.
Sulfonium Salt Umemoto Reagent Electrophilic Powerful trifluoromethylating agents.
Nucleophilic CF₃ Source TMSCF₃ with Ag(I) Oxidative Coupling Straightforward method under mild conditions. mdpi.com

Green Chemistry Principles in Synthetic Route Design

Integrating green chemistry principles into the synthesis of this compound is crucial for developing environmentally sustainable and efficient processes. Key areas of focus include solvent selection and the use of catalytic methods to minimize waste.

Solvent Selection: Traditional amide bond formations often utilize hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), as well as chlorinated solvents like dichloromethane (DCM). rsc.org Green chemistry encourages the replacement of these solvents with more benign alternatives. Recent research has identified several "greener" solvents that are effective for amide synthesis, including:

2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that is a suitable replacement for THF and DCM in many applications. rsc.orgresearchgate.net

Cyclopentyl methyl ether (CPME): Offers high boiling point, low water miscibility, and stability, making it a good alternative to solvents like THF, DCM, and dioxane. nih.gov

p-Cymene: A bio-based solvent derived from limonene that can replace toluene in direct amidation reactions. rsc.org

Cyrene™ (Dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that can serve as a substitute for DMF and NMP. rsc.orgresearchgate.net

Catalysis: The final amidation step, converting 2-nitro-4-(trifluoromethoxy)benzoic acid to the amide, is a prime target for green innovation. Traditional methods often rely on stoichiometric coupling agents, which generate significant amounts of waste (poor atom economy). mdpi.com Catalytic direct amidation methods are a greener alternative.

Boron-based Catalysts: Boric acid and various boronic acids have been shown to effectively catalyze the direct condensation of carboxylic acids and amines, with water being the only byproduct. scispace.comsciepub.com These catalysts are attractive due to their low toxicity and cost.

Titanium-based Catalysts: Catalytic amounts of titanium(IV) salts, such as TiF4, have been demonstrated to promote the direct amidation of carboxylic acids under relatively mild conditions. researchgate.net

Atom Economy and Reaction Efficiency

The synthesis of this compound involves multi-step processes where atom economy and reaction efficiency are critical metrics for evaluating the sustainability and industrial viability of the chosen route. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product . High atom economy indicates minimal generation of waste byproducts. Reaction efficiency, often measured by chemical yield, complements this by providing a practical measure of a reaction's effectiveness. An ideal synthetic pathway maximizes both metrics, ensuring that a high percentage of starting materials are converted into the target molecule with minimal waste.

One method involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride is then reacted with ammonia to form the benzamide. While this approach is often high-yielding, it suffers from poor atom economy. The use of chlorinating agents introduces atoms (sulfur, oxygen, and chlorine) that are ultimately discarded as byproducts (SO₂ and HCl), significantly reducing the atom economy .

Alternatively, peptide coupling reagents can be used for direct amidation under milder conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI) activate the carboxylic acid, allowing for reaction with an amine source researchgate.net. However, these reagents are stoichiometric and generate substantial urea or imidazole-based byproducts, which also detracts from the atom economy. While potentially improving reaction yield and conditions, the generation of stoichiometric byproducts remains a significant drawback from a green chemistry perspective .

Recent advancements in catalysis offer more atom-economical alternatives. Direct catalytic amidation, using catalysts based on elements like boron or titanium, can form the amide bond directly from the carboxylic acid and amine, with water being the only byproduct researchgate.netmdpi.com. This dramatically improves the atom economy. For example, TiF₄ has been shown to be an effective catalyst for the direct amidation of various carboxylic acids, achieving yields from 60-99% researchgate.net. Such catalytic methods represent a significant step forward in improving the efficiency and environmental footprint of the synthesis of this compound.

The table below summarizes the atom economy considerations for the key transformations in the synthesis of the target compound.

Reaction Step Common Reagents Byproducts Atom Economy Assessment Reaction Efficiency (Yield)
Nitration HNO₃ / H₂SO₄H₂SO₄ (spent), H₂OLow to ModerateTypically 70-90%
Amidation (via Acyl Chloride) SOCl₂, NH₃SO₂, HCl, Cl⁻PoorHigh (often >90% for both steps)
Amidation (Coupling Reagents) EDC, NH₃Urea derivativePoorModerate to High (70-95%)
Amidation (Direct Catalysis) NH₃, Catalyst (e.g., Boron-based)H₂OExcellentModerate to High (dependent on catalyst)

Advanced Spectroscopic and Crystallographic Characterization

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, offers insight into the conformational landscape of the molecule. The vibrational modes of 2-Nitro-4-(trifluoromethoxy)benzamide are sensitive to the spatial orientation of its functional groups—the amide, nitro, and trifluoromethoxy groups.

Key vibrational bands are critical for this analysis. For instance, the N-H stretching vibrations of the primary amide group, typically appearing in the range of 3200-3400 cm⁻¹, can indicate the extent of hydrogen bonding. In related benzamide (B126) structures, a band around 3311 cm⁻¹ has been assigned to the N-H stretching vibration. nih.gov The C=O stretching vibration, expected near 1670-1690 cm⁻¹, is also a crucial marker. nih.govresearchgate.net

Conformational isomers, or conformers, arise from the rotation around single bonds, primarily the C-C bond connecting the phenyl ring to the amide group and the C-N bond of the nitro group. These rotations result in different spatial arrangements, which can be distinguished by shifts in their vibrational frequencies. Theoretical calculations on similar nitro-substituted aromatic compounds show that different conformers (e.g., s-cis and s-trans) exhibit unique energy levels and populations at equilibrium, which can be correlated with specific vibrational spectra. ufms.br Low-frequency anharmonic vibrations, often found below 200 cm⁻¹, can be particularly informative for mapping transitions between different conformational states. boisestate.edu

Table 1: Characteristic Vibrational Frequencies for Conformational Analysis

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance in Conformational Analysis
Amide N-H Stretch 3200-3400 Indicates presence and strength of hydrogen bonding.
Amide C=O Stretch 1670-1690 Sensitive to electronic effects and conjugation with the ring.
Nitro Asymmetric NO₂ Stretch 1520-1560 Orientation relative to the phenyl ring affects this frequency.
Nitro Symmetric NO₂ Stretch 1345-1385 Also dependent on the electronic environment.
Trifluoromethoxy C-F Stretch 1100-1250 Multiple strong bands characteristic of the CF₃ group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of this compound by analyzing its fragmentation under ionization.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₈H₅F₃N₂O₄. The calculated monoisotopic mass is 250.020141 g/mol . epa.gov HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is employed to establish the fragmentation pathways of the parent ion, which helps to confirm the connectivity of the atoms. In an MS/MS experiment, the parent ion (m/z = 250.02) is selected and subjected to collision-induced dissociation to generate a series of fragment ions. While specific experimental data for this compound is not widely published, a plausible fragmentation pattern can be predicted based on its structure and data from analogous molecules. researchgate.netnih.gov

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Significance of Fragment
250.02 [M-NH₂]⁺ NH₂ (Amide group) Confirms the primary amide functionality.
250.02 [M-NO₂]⁺ NO₂ (Nitro group) Indicates the presence of the nitro substituent.
250.02 [M-OCF₃]⁺ OCF₃ (Trifluoromethoxy) Loss of the trifluoromethoxy radical.
250.02 [M-H₂NO]⁺ H₂NO Common fragmentation for nitroarenes.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The crystal structure of this compound is stabilized by a network of intermolecular interactions. Based on the functional groups present, several types of interactions are anticipated:

Hydrogen Bonding: The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules form centrosymmetric dimers or extended chains via N-H···O=C hydrogen bonds, a common motif in primary benzamides. nih.gov

Halogen Bonding: The trifluoromethoxy group, while not a classical halogen bond donor, has electronegative fluorine atoms that can participate in weaker C-F···H or C-F···O interactions. More significantly, the oxygen atoms of the nitro group are known to act as halogen bond acceptors in the presence of a suitable donor. nih.gov

π–π Stacking: The aromatic phenyl rings can stack on top of each other, leading to stabilizing π–π interactions. In similar structures, centroid-to-centroid distances of approximately 3.6 to 3.9 Å are observed. nih.govotterbein.edu

The conformation adopted by this compound in the solid state is a result of minimizing intramolecular steric strain while maximizing favorable intermolecular interactions. Key conformational features determined by SC-XRD include:

Dihedral Angles: The dihedral angle between the plane of the phenyl ring and the plane of the amide group is a critical parameter. In related nitrobenzamides, this angle can vary, indicating a non-planar molecular structure. researchgate.netotterbein.edu

Nitro Group Orientation: The nitro group is often twisted slightly out of the plane of the benzene (B151609) ring. The degree of this twist, defined by the C-C-N-O dihedral angle, can be influenced by packing forces and intramolecular steric hindrance with adjacent substituents. researchgate.netotterbein.edu

Trifluoromethoxy Group Conformation: The orientation of the -OCF₃ group relative to the ring is also determined. The C-O-C bond angle and the rotation around the Ar-O bond will be fixed in the crystal lattice.

Analysis of similar crystal structures suggests that the molecule will adopt a conformation that represents a deep minimum on the potential energy surface, stabilized by the network of intermolecular forces within the crystal. nih.govresearchgate.net

Dihedral Angles and Molecular Planarity

The molecular geometry of this compound is significantly influenced by the steric and electronic interactions between its constituent functional groups. The planarity of the molecule is primarily dictated by the dihedral angles between the plane of the benzene ring and the planes of the amide (-CONH₂) and nitro (-NO₂) substituents.

In substituted benzamides, particularly those with a substituent at the ortho-position to the amide group, a significant twist is expected due to steric hindrance. For this compound, the presence of the nitro group at the C2 position would sterically interact with the amide group at the C1 position. This interaction forces the amide group to rotate out of the plane of the benzene ring. This deviation from planarity is a common feature in ortho-substituted benzamides.

Similarly, the nitro group itself is often twisted out of the aromatic plane, especially when flanked by other substituents. In the case of the title compound, the degree of this torsion would be influenced by a balance of resonance stabilization, which favors planarity, and steric repulsion from the adjacent amide group.

While specific crystallographic data for this compound is not available, studies on structurally similar compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), reveal significant deviations from planarity. In this related molecule, the amide group is inclined at dihedral angles of 43.4 (2)° and 49.0 (2)° with respect to the benzene ring in the two crystallographically independent molecules, and the nitro group is twisted by approximately 46° nih.govsigmaaldrich.com. It is highly probable that this compound would exhibit comparable dihedral angles, resulting in a non-planar molecular conformation.

ParameterExpected Value for this compound (Estimated)Reference Compound: 2-chloro-3-nitro-5-(trifluoromethyl)benzamide nih.govsigmaaldrich.com
Dihedral Angle (Benzene Ring - Amide Group)~40-50°43.4 (2)° / 49.0 (2)°
Dihedral Angle (Benzene Ring - Nitro Group)~40-50°46.1 (1)° / 46.7 (1)°

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is expected to be characterized by transitions originating from its chromophoric groups: the nitrobenzene (B124822) moiety and the benzamide system. The UV-Vis spectrum would likely display multiple absorption bands corresponding to π → π* and n → π* electronic transitions.

The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The presence of the electron-withdrawing nitro and trifluoromethoxy groups, along with the amide group, would influence the energy and intensity of these transitions. These strong absorptions are generally expected in the shorter wavelength region of the UV spectrum.

The n → π* transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro and amide groups) to antibonding π* orbitals of the aromatic ring. These transitions are characteristically of much lower intensity (small ε) and appear at longer wavelengths compared to the π → π* transitions.

While a specific experimental UV-Vis spectrum for this compound is not documented in the reviewed literature, analogous nitroaromatic compounds exhibit characteristic absorptions. For instance, nitrobenzaldehydes show weak n→π* transitions around 350 nm and strong π→π* transitions around 250-300 nm rsc.org. It is anticipated that the spectrum of this compound would follow a similar pattern, with specific absorption maxima (λmax) influenced by the electronic effects of the trifluoromethoxy substituent.

Electronic TransitionExpected λmax Range (nm) (Estimated)Expected Molar Absorptivity (ε) Range (M-1cm-1) (Estimated)
n → π340 - 380~100 - 500
π → π250 - 300~1,000 - 10,000

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of detailed computational and theoretical chemistry studies focused specifically on the compound This compound . While research exists on structurally related molecules—such as other substituted nitrobenzamides or compounds containing trifluoromethoxy groups—the specific data required to construct a thorough and scientifically accurate analysis for this particular molecule is not present in the accessible domain.

The requested article structure necessitates in-depth research findings, including precise data for tables on optimized molecular geometry, electronic properties like HOMO-LUMO energy gaps, electrostatic potential surfaces, atomic charge distributions, and a detailed vibrational analysis with Potential Energy Distribution (PED). Such data is typically generated through specific quantum chemical calculations, primarily using Density Functional Theory (DFT), and published in peer-reviewed scientific journals.

Our investigation for such a dedicated study on this compound did not yield any publications containing the requisite level of detail. The available information pertains to analogous compounds, for instance, the computational analysis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide provides insights into how nitro and trifluoromethyl groups influence molecular structure, but this data cannot be directly extrapolated to the target compound due to the different substituent (chloro vs. trifluoromethoxy) and its position. Similarly, studies on various nitrobenzamides offer a general understanding of the vibrational modes of the nitro and amide groups, but the unique electronic effects of the trifluoromethoxy group at the 4-position would significantly alter these properties.

Without a foundational scientific paper reporting the results of DFT calculations, any attempt to generate the requested content would fall into speculation and would not meet the standards of a professional and authoritative article. The creation of scientifically accurate data tables for bond lengths, bond angles, atomic charges, and vibrational frequencies is contingent on the availability of these specific computational results.

Therefore, we are unable to provide the requested article at this time. A dedicated computational study on this compound would need to be performed and published before a detailed article as outlined could be accurately written.

Computational and Theoretical Chemistry Studies

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is a fundamental computational study to understand the three-dimensional structure of a molecule and its flexibility. It involves mapping the molecule's energy as a function of its geometry, particularly the rotation around single bonds.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. taylorandfrancis.com For 2-Nitro-4-(trifluoromethoxy)benzamide, key dihedral angles would be scanned to identify low-energy conformations. The primary rotations of interest are around the C(aryl)-C(amide) bond and the C-N bond of the amide group.

The process involves systematically changing a specific dihedral angle in small increments (e.g., 10-15 degrees) and, at each step, optimizing the rest of the molecule's geometry to find the lowest energy for that constrained conformation. synquestlabs.comnih.gov Plotting the energy at each step against the dihedral angle generates a PES profile, which reveals the energy minima (stable conformers) and energy maxima (transition states between conformers).

For instance, a PES scan around the C(aryl)-C(amide) bond would likely reveal energy barriers due to steric hindrance between the amide group and the ortho-nitro group. A similar scan for the C-N amide bond would show the energetic preference for a planar or near-planar amide group due to delocalization of the nitrogen lone pair into the carbonyl group.

Conformational Isomerism and Stability

From the PES scans, different conformational isomers (conformers) can be identified. For this compound, the orientation of the amide group relative to the benzene (B151609) ring and the orientation of the nitro and trifluoromethoxy groups are key determinants of conformational isomerism.

Computational studies on related molecules, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784), have shown that the amide and nitro groups are often significantly twisted out of the plane of the benzene ring in the solid state. nih.gov For 2-nitro-N-(4-nitrophenyl)benzamide, the dihedral angle between the two aromatic rings is substantial, indicating steric hindrance plays a significant role in determining the preferred conformation. researchgate.netresearchgate.nettubitak.gov.tr

The relative stability of these conformers is determined by their calculated energies. The conformer with the lowest energy is the most stable. The energy difference between conformers can be used to calculate their expected population distribution at a given temperature using the Boltzmann distribution. Theoretical studies on nitro-chalcone isomers have demonstrated how the position of a nitro group influences the stability and population of s-cis and s-trans conformers. ufms.br

Illustrative Conformational Energy Data for this compound

ConformerDihedral Angle (O=C-C-C)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
1 0.0075.3
2 180°1.0514.2
Transition State ~90°4.50-

Note: This data is illustrative, based on general principles of substituted benzamides, and not from a specific study on this compound.

Reactivity Predictions and Reaction Mechanism Studies

Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions.

Transition State Analysis

Transition state theory is a cornerstone of understanding reaction rates. A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Computational methods can locate the geometry of a transition state and calculate its energy.

For this compound, a relevant reaction for study would be its hydrolysis. Studies on the hydrolysis of N-nitrobenzamides have shown that the mechanism can vary depending on the reaction conditions and the nature of the substituents. nih.gov A computational study of the hydrolysis of this compound would involve identifying the transition states for different possible pathways, such as acid-catalyzed or base-catalyzed hydrolysis. The calculated activation energies (the energy difference between the reactants and the transition state) would allow for the prediction of the most favorable reaction mechanism.

Frontier Molecular Orbital Theory in Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comsigmaaldrich.com The energy and spatial distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic character. taylorandfrancis.comresearchgate.net

For this compound, the presence of the electron-withdrawing nitro (-NO2) and trifluoromethoxy (-OCF3) groups is expected to significantly lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The HOMO, on the other hand, would likely be localized on the amide group and the aromatic ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack on the molecule.

Illustrative Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)Description
HOMO -8.50Highest Occupied Molecular Orbital; relates to nucleophilicity
LUMO -2.10Lowest Unoccupied Molecular Orbital; relates to electrophilicity
HOMO-LUMO Gap 6.40Indicator of chemical reactivity and stability

Note: This data is illustrative and not from a specific study on this compound. The values are estimated based on trends for similar nitroaromatic compounds.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules with large differences in electron density, often due to the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit significant Non-Linear Optical (NLO) properties. nih.govnih.gov These materials are of interest for applications in optoelectronics and photonics. nih.gov

In this compound, the nitro group is a strong electron-withdrawing group, while the trifluoromethoxy group also has an electron-withdrawing inductive effect. The benzamide (B126) moiety itself contributes to the electronic structure. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the NLO properties of a molecule. A computational study on 2-nitro-N-(4-nitrophenyl)benzamide, a related compound, calculated its first hyperpolarizability, which is a measure of the second-order NLO response, and found it to be a promising candidate for NLO applications. researchgate.net

The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). A large β value is indicative of a strong NLO response.

Illustrative Theoretical NLO Properties for this compound

PropertyCalculated ValueUnitSignificance
Dipole Moment (μ) 4.5DebyeMeasure of charge separation
Linear Polarizability (α) 25 x 10⁻²⁴esuFirst-order response to an electric field
First Hyperpolarizability (β) 15 x 10⁻³⁰esuSecond-order NLO response

Note: This data is illustrative and not from a specific study on this compound. The values are hypothetical but representative for a molecule with its substituent pattern.

Structure-Property Relationships for NLO Activity

The relationship between the molecular structure of a compound and its NLO activity is a cornerstone of materials science. For organic molecules, this relationship is well-established and provides guiding principles for the design of new, efficient NLO materials.

In this compound, the key structural features influencing its potential NLO activity are:

Electron-Withdrawing Groups: The molecule contains two potent electron-withdrawing groups: the nitro group (-NO2) and the trifluoromethoxy group (-OCF3). sci-hub.se The presence of strong electron-accepting groups is a critical factor for enhancing NLO response. pku.edu.cn These groups create a significant polarization of the molecule, which is further enhanced upon interaction with an electric field.

π-Conjugated System: The benzene ring of the benzamide structure provides a π-conjugated bridge. This system of delocalized electrons facilitates the ICT between different parts of the molecule. The efficiency of this charge transfer is directly related to the magnitude of the NLO response.

The combined effect of the nitro and trifluoromethoxy groups is expected to create a strong "push-pull" like system, although in this case, it is more of a "pull-pull" scenario with two acceptor groups. This arrangement leads to a significant ground-state dipole moment and a large change in dipole moment upon excitation, which are key determinants of the first hyperpolarizability (β).

Further theoretical analysis, such as Frontier Molecular Orbital (FMO) analysis, could provide deeper insights into the structure-property relationships. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important parameter; a smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability. It is anticipated that the strong electron-withdrawing groups in this compound would lower the energy of the LUMO, thereby potentially reducing the HOMO-LUMO gap and enhancing its NLO properties.

Chemical Reactivity and Transformation Studies

Reduction Chemistry of the Nitro Group

The selective reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, providing a common pathway to synthetically valuable aniline (B41778) derivatives. The presence of other functional groups, such as the benzamide (B126) and the trifluoromethoxy group, necessitates careful selection of reduction methods to ensure chemoselectivity.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to their corresponding anilines. numberanalytics.com This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. rsc.org The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under varying pressures of hydrogen. For a substrate like 2-Nitro-4-(trifluoromethoxy)benzamide, the primary challenge would be to achieve complete reduction of the nitro group without affecting the benzamide or the trifluoromethoxy group. The trifluoromethoxy group is generally stable under these conditions, but the amide bond could potentially undergo hydrolysis or reduction under harsh conditions, although this is less common than nitro group reduction.

Hypothetical Reaction Data for Catalytic Hydrogenation: Due to the absence of specific literature, the following table is a generalized representation and not based on experimental results for the target compound.

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes
CatalystSolventHydrogen PressureTemperatureTypical Substrates
10% Pd/CEthanol or Methanol1-4 atmRoom TemperatureSimple and functionalized nitroarenes
Raney NickelEthanol50-100 psiRoom Temperature to 50 °CNitro compounds, including those with sulfur-containing groups
PtO₂ (Adams' catalyst)Acetic Acid or Ethanol1-3 atmRoom TemperatureAromatic and aliphatic nitro compounds

Chemoselective Reductions

Chemoselective reduction methods are crucial when dealing with polyfunctional molecules. For this compound, the goal would be the exclusive reduction of the nitro group. Transfer hydrogenation is one such mild technique, often utilizing ammonium (B1175870) formate (B1220265) or hydrazine (B178648) as a hydrogen source in the presence of a catalyst like Pd/C. mdpi.com

Metal-based reductions in acidic or neutral media, such as with tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, are classic methods for nitro group reduction and are generally tolerant of amide and ether functionalities. organic-chemistry.org More modern, metal-free methods have also been developed, such as the use of tetrahydroxydiboron (B82485) [B₂(OH)₄] in water, which shows excellent functional group tolerance. organic-chemistry.org

Formation of Amino Derivatives

The successful reduction of this compound would yield 2-Amino-4-(trifluoromethoxy)benzamide (B1344220) . This resulting aniline is a key intermediate, opening up a wide array of subsequent chemical transformations. The amino group, being a strong activating group, and the ortho-directing benzamide would significantly influence the reactivity of the aromatic ring in further reactions.

Functional Group Interconversions on the Aromatic Ring

The synthesis of 2-Amino-4-(trifluoromethoxy)benzamide would provide a versatile platform for further derivatization through reactions on the aromatic ring.

Halogenation and Cross-Coupling Reactions

The electron-rich aromatic ring of 2-Amino-4-(trifluoromethoxy)benzamide would be susceptible to electrophilic halogenation (e.g., bromination or iodination). The position of halogenation would be directed by the existing substituents. The amino group is a powerful ortho-, para-director, while the amide is an ortho-, para-director and the trifluoromethoxy group is also ortho-, para-directing with deactivating properties. The interplay of these groups would dictate the regioselectivity of the halogenation.

Once a halogen is introduced, the resulting halo-aminobenzamide could serve as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, to form new carbon-carbon or carbon-nitrogen bonds. nih.govacs.orggoogle.com

Hypothetical Reaction Scheme for Cross-Coupling: This table illustrates a general Suzuki coupling and is not based on specific data for the target compound's derivatives.

Table 2: Generalized Suzuki Cross-Coupling Reaction
Aryl Halide SubstrateCoupling PartnerCatalystBaseSolventProduct
Aryl-X (X = Br, I)R-B(OH)₂Pd(PPh₃)₄ or Pd(dppf)Cl₂Na₂CO₃ or K₃PO₄DME/Water or TolueneAryl-R

Nucleophilic Aromatic Substitution with Activated Substrates

In the parent compound, this compound, the aromatic ring is activated towards nucleophilic aromatic substitution (SₙAr) due to the presence of the strongly electron-withdrawing nitro and trifluoromethoxy groups. nih.govyoutube.com If a suitable leaving group (such as a halogen) were present on the ring, it could be displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiolates). The nitro group ortho and para to a leaving group provides significant stabilization to the Meisenheimer complex intermediate, facilitating the reaction. nih.gov For instance, if a chlorine or fluorine atom were present at the 5- or 3-position, it would be highly activated towards substitution.

Reactions Involving the Amide Moiety

The amide functional group is a primary site for various chemical transformations, including hydrolysis, N-alkylation, N-acylation, and rearrangement reactions.

Studies on N-nitrobenzamides have shown that they undergo hydrolysis through different mechanisms depending on the reaction conditions. In strongly acidic solutions, an A1-type mechanism is proposed, involving protonation of the amide oxygen. In more moderately acidic to neutral conditions, a water-catalyzed hydrolysis mechanism is observed. Furthermore, under basic conditions, hydroxide-catalyzed hydrolysis can occur. nih.govrsc.orgrsc.org For this compound, both the ortho-nitro group and the para-trifluoromethoxy group are strongly electron-withdrawing, which would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. However, the ortho-nitro group may also provide some steric hindrance to the approaching nucleophile.

It is anticipated that the hydrolysis of this compound would proceed to yield 2-Nitro-4-(trifluoromethoxy)benzoic acid and ammonia. The rate of this reaction would be influenced by factors such as pH, temperature, and the presence of catalysts.

Table 1: Predicted Hydrolysis Products of this compound

Starting Material Reagents and Conditions Major Products

The nitrogen atom of the amide group in this compound can undergo alkylation and acylation reactions. These reactions typically require the deprotonation of the amide N-H bond to form a more nucleophilic species, which then reacts with an alkylating or acylating agent.

N-Alkylation: The N-alkylation of amides can be achieved using various alkylating agents in the presence of a base. Common bases include sodium hydride or strong alkali metal hydroxides. For instance, the attempted N-alkylation of 2-azidobenzamide, a compound with a similar ortho-substituent, has been studied, though it can lead to complex rearrangements. acs.orgnih.gov For this compound, direct N-alkylation would likely proceed by treatment with a suitable base to generate the corresponding sodium salt, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the N-alkylated product. The electron-withdrawing groups on the aromatic ring would increase the acidity of the N-H proton, potentially facilitating the initial deprotonation step.

N-Acylation: N-acylation of the amide can be accomplished using acylating agents such as acid chlorides or anhydrides under basic conditions. This reaction would introduce a second acyl group onto the nitrogen, forming an N-acylbenzamide. The reactivity would be analogous to other benzamides, where the amide nitrogen acts as a nucleophile towards the acylating agent.

Table 2: Predicted Products of N-Alkylation and N-Acylation of this compound

Reaction Type Reagents Predicted Product
N-Alkylation 1. Base (e.g., NaH)2. Alkyl Halide (R-X) N-Alkyl-2-nitro-4-(trifluoromethoxy)benzamide

Primary amides like this compound are known to undergo rearrangement reactions, most notably the Hofmann and Beckmann rearrangements.

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.orgchemistrylearner.com This reaction is typically carried out using a halogen (e.g., bromine) in the presence of a strong base (e.g., sodium hydroxide). wikipedia.org Applying these conditions to this compound would be expected to yield 2-amino-5-(trifluoromethoxy)nitrobenzene after decarboxylation of the intermediate isocyanate. The presence of the nitro group is generally compatible with this rearrangement, as demonstrated by the successful Hofmann rearrangement of 3-nitrobenzamide (B147352) to 3-nitroaniline. prezi.comacs.orgprezi.com

Derivatization of the Trifluoromethoxy Group (if chemically feasible)

The trifluoromethoxy (-OCF3) group is generally considered to be a highly stable functional group and is often incorporated into molecules to block metabolic pathways due to its resistance to chemical and enzymatic degradation. nih.gov Direct chemical transformation of the trifluoromethoxy group on an aromatic ring is challenging under typical laboratory conditions. The carbon-fluorine bonds are exceptionally strong, and the group is a poor leaving group. Therefore, derivatization of the trifluoromethoxy group in this compound is not considered chemically feasible under standard synthetic methodologies. Its primary role in the molecule's reactivity is electronic, acting as a strong electron-withdrawing group, rather than as a site for direct chemical modification.

Applications As a Synthetic Building Block and Intermediate in Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The transformation of the nitro group into an amino group is a pivotal step in utilizing 2-Nitro-4-(trifluoromethoxy)benzamide for the synthesis of heterocyclic compounds. The resulting 2-amino-4-(trifluoromethoxy)benzamide (B1344220) would possess two key functionalities for cyclization and condensation reactions.

While specific examples of cyclization reactions starting directly from this compound are not extensively documented, the derived 2-amino-4-(trifluoromethoxy)benzamide is a prime candidate for intramolecular cyclization to form various heterocyclic systems. For instance, reaction with appropriate reagents could lead to the formation of quinazolinones, a class of compounds with significant biological activities. The general principle of such reactions often involves the initial formation of an intermediate that subsequently undergoes ring closure.

Condensation reactions are a fundamental tool in organic synthesis for the formation of carbon-nitrogen and carbon-oxygen bonds. The amino group of the reduced form of this compound can readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. These imine intermediates can then be further elaborated or can be key components of more complex heterocyclic ring systems. For example, condensation with β-ketoesters could provide access to substituted quinoline (B57606) derivatives.

Role in Multi-Step Organic Synthesis Pathways

In multi-step synthetic sequences, this compound can serve as a crucial intermediate. The nitro group can be selectively reduced at various stages of a synthesis to unmask a reactive amino group. This allows for the introduction of the trifluoromethoxy-substituted benzoyl moiety into a larger molecule, which can be critical for tuning the electronic and pharmacological properties of the final product. The robust nature of the trifluoromethoxy group ensures its stability throughout many synthetic transformations.

Intermediate in the Preparation of Fluorinated Aromatic Compounds

The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a carrier for this important functional group. Through various synthetic transformations, the benzamide (B126) part of the molecule can be modified or cleaved, allowing the incorporation of the 4-(trifluoromethoxy)phenyl unit into a wide array of aromatic compounds.

Design and Synthesis of Chemically Diverse Analog Libraries

The structure of this compound is well-suited for the generation of chemical libraries for high-throughput screening in drug discovery.

In a combinatorial chemistry workflow, the amide nitrogen of this compound could be functionalized with a variety of building blocks. More significantly, following the reduction of the nitro group to an amine, the resulting 2-amino-4-(trifluoromethoxy)benzamide offers two points of diversification. The amino group can be acylated, alkylated, or used in the construction of a heterocyclic ring, while the benzamide nitrogen can also be modified. This dual reactivity allows for the rapid generation of a large number of structurally diverse analogs, which is a cornerstone of modern drug discovery efforts.

Parallel Synthesis Methodologies

The strategic incorporation of the this compound scaffold into parallel synthesis schemes allows for the rapid generation of focused compound libraries. Its utility as a synthetic building block in this context is primarily centered on the chemical reactivity of its functional groups, namely the nitro group and the benzamide moiety. These sites offer opportunities for diversification, enabling the exploration of chemical space around a core structure.

A prevalent strategy in parallel synthesis involves a core scaffold that can be systematically modified with a variety of building blocks. In the case of this compound, a common approach is the reduction of the aromatic nitro group to an aniline (B41778). This transformation yields a key intermediate, 2-amino-4-(trifluoromethoxy)benzamide, which possesses a nucleophilic amino group that is amenable to a wide array of subsequent chemical reactions.

This intermediate can be subjected to parallel amide coupling reactions with a diverse set of carboxylic acids. By employing automated or semi-automated synthesis platforms, a library of N-acylated derivatives can be efficiently produced. Each well of a multi-well reaction block would contain the 2-amino-4-(trifluoromethoxy)benzamide core, to which a different carboxylic acid is added in the presence of a suitable coupling agent.

Another avenue for diversification involves the reaction of the 2-amino-4-(trifluoromethoxy)benzamide intermediate with a library of sulfonyl chlorides, leading to the formation of a sulfonamide library. This approach allows for the introduction of a different set of structural motifs and the modulation of physicochemical properties such as acidity and hydrogen bonding capacity.

The following data tables illustrate hypothetical parallel synthesis schemes starting from this compound.

Table 1: Parallel Amide Coupling Library

This table outlines a representative library of compounds synthesized via the acylation of the 2-amino-4-(trifluoromethoxy)benzamide intermediate.

Compound IDCarboxylic Acid ReagentResulting Structure
LIB-A01Acetic acidN-(2-carbamoyl-5-(trifluoromethoxy)phenyl)acetamide
LIB-A02Cyclopropanecarboxylic acidN-(2-carbamoyl-5-(trifluoromethoxy)phenyl)cyclopropanecarboxamide
LIB-A03Benzoic acidN-(2-carbamoyl-5-(trifluoromethoxy)phenyl)benzamide
LIB-A044-Chlorobenzoic acid4-Chloro-N-(2-carbamoyl-5-(trifluoromethoxy)phenyl)benzamide
LIB-A05Thiophene-2-carboxylic acidN-(2-carbamoyl-5-(trifluoromethoxy)phenyl)thiophene-2-carboxamide

Table 2: Parallel Sulfonamide Library

This table presents a selection of compounds from a library generated through the reaction of 2-amino-4-(trifluoromethoxy)benzamide with various sulfonyl chlorides.

Compound IDSulfonyl Chloride ReagentResulting Structure
LIB-S01Methanesulfonyl chlorideN-(2-carbamoyl-5-(trifluoromethoxy)phenyl)methanesulfonamide
LIB-S02Benzenesulfonyl chlorideN-(2-carbamoyl-5-(trifluoromethoxy)phenyl)benzenesulfonamide
LIB-S034-Toluenesulfonyl chlorideN-(2-carbamoyl-5-(trifluoromethoxy)phenyl)-4-methylbenzenesulfonamide
LIB-S04Thiophene-2-sulfonyl chlorideN-(2-carbamoyl-5-(trifluoromethoxy)phenyl)thiophene-2-sulfonamide
LIB-S05N,N-Dimethylsulfamoyl chloride1,1-Dimethyl-3-(2-carbamoyl-5-(trifluoromethoxy)phenyl)sulfamide

These parallel synthesis methodologies enable the systematic exploration of the structure-activity relationships (SAR) for a given biological target. By rapidly producing a diverse set of analogs, researchers can identify key structural features that contribute to desired biological activity and optimize lead compounds in the drug discovery process.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The synthesis of amides is one of the most frequently performed reactions in organic chemistry, yet traditional methods often rely on stoichiometric activating agents and hazardous solvents, leading to significant waste. ucl.ac.uksigmaaldrich.com The development of novel and sustainable synthetic routes for 2-Nitro-4-(trifluoromethoxy)benzamide is, therefore, a critical area of future research.

Current industrial methods for related compounds, such as 2-nitro-4-trifluoromethyl methyl benzoate, involve the hydrolysis of the corresponding benzonitrile, which can be a high-yield process. However, the drive towards greener chemistry necessitates the exploration of more environmentally benign alternatives. ucl.ac.uk

Future research will likely focus on several key areas:

Catalytic Amidation: The use of catalysts to form the amide bond directly from the corresponding carboxylic acid and amine is a highly sought-after goal. Boronic acids have emerged as promising catalysts for this transformation, often requiring milder conditions and generating water as the only byproduct. ucl.ac.uk Another green approach involves using boric acid as a readily available and non-toxic catalyst in solvent-free conditions, which has been shown to be effective for various amidation reactions. semanticscholar.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to amide bond formation. rsc.org The use of hydrolases in low-water systems or ATP-dependent enzymes in aqueous media are promising strategies that could be adapted for the synthesis of this compound. rsc.org

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and control over reaction parameters. Developing a flow-based synthesis for this compound could lead to more efficient and reproducible production.

Alternative Starting Materials: Research into synthesizing benzamides from alternative precursors, such as the amidation of trans-β-nitrostyrene derivatives using heterogeneous catalysts, could open up new and more sustainable synthetic pathways. mdpi.com

Table 1: Comparison of Conventional and Emerging Amide Synthesis Methods

Method Reagents/Catalysts Solvents Byproducts Sustainability Profile
Conventional Stoichiometric (HATU, EDC) DMF, CH2Cl2 Large quantities of waste Poor
Boronic Acid Catalysis Catalytic boronic acid Toluene (with water removal) Water Good
Boric Acid Catalysis Catalytic boric acid Solvent-free Water Excellent
Biocatalysis Enzymes (e.g., hydrolases) Aqueous or low-water Minimal Excellent

Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic techniques are sufficient for routine characterization, a deeper understanding of the dynamic behavior of this compound requires more advanced methods. Future research will increasingly employ these techniques to study reaction kinetics, conformational changes, and intermolecular interactions in real-time.

Time-Resolved Infrared (FT-IR) Spectroscopy: This powerful technique can monitor the progress of chemical reactions on timescales from milliseconds to nanoseconds. spectroscopyonline.com It would be invaluable for studying the kinetics of the synthesis of this compound, allowing for the direct observation of intermediates and transition states. spectroscopyonline.comthermofisher.comunipr.itrsc.org For instance, by triggering a reaction with a laser pulse, the formation and decay of short-lived species can be tracked, providing detailed mechanistic insights. nih.gov

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: The trifluoromethoxy group and the aromatic protons are sensitive probes of the molecule's local environment. Dynamic NMR techniques, such as variable-temperature NMR and exchange spectroscopy (EXSY), could be used to study the rotational barriers around the aryl-carbonyl and aryl-nitro bonds, as well as any conformational exchange processes.

Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict the vibrational and NMR spectra of this compound and its potential intermediates. acs.org These theoretical predictions can aid in the interpretation of complex experimental spectra and provide insights into the molecule's electronic structure and dynamic properties.

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. For a molecule like this compound, these technologies offer powerful tools for both predicting its properties and designing efficient synthetic routes.

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple synthetic pathways, drawing from vast databases of known chemical reactions. chemcopilot.comarxiv.orgacs.org These tools can identify not only common disconnections but also novel and potentially more efficient routes that a human chemist might overlook. chemcopilot.com Platforms like Synthia and IBM RXN are at the forefront of this technology. chemcopilot.com

Property Prediction: Machine learning models can be trained to predict a wide range of physicochemical and biological properties based on a molecule's structure. This could be used to estimate properties like solubility, lipophilicity, and potential bioactivity for derivatives of this compound, thereby guiding the design of new compounds with desired characteristics.

Reaction Optimization: AI algorithms can be coupled with automated reaction platforms to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal parameters for the synthesis of this compound, accelerating the development of robust and high-yielding synthetic protocols.

Exploration of Self-Assembly and Supramolecular Chemistry

The presence of hydrogen bond donors (the amide N-H) and acceptors (the amide carbonyl and nitro group oxygens), along with the lipophilic trifluoromethoxy group, makes this compound an excellent candidate for forming ordered supramolecular structures.

Future research in this area will likely focus on:

Crystal Engineering: A systematic study of the crystallization of this compound and its derivatives from different solvents could reveal a variety of crystal packing motifs, such as hydrogen-bonded dimers and tapes, similar to those observed in related nitrobenzamides. researchgate.net Understanding these packing arrangements is crucial for controlling the solid-state properties of the material.

Hydrophobic Interactions: The trifluoromethoxy group is known for its high lipophilicity. beilstein-journals.org Research on related trifluoromethyl-containing compounds has shown that these groups can drive self-assembly through hydrophobic interactions, leading to the formation of complex nanostructures. researchgate.netrsc.orgnih.gov The interplay between hydrogen bonding and hydrophobic interactions in directing the self-assembly of this compound will be a fascinating area of study.

Co-crystals and Gels: The formation of co-crystals with other molecules could be explored to create new materials with tailored properties. Furthermore, under certain conditions, the directional interactions of the benzamide (B126) moiety could lead to the formation of supramolecular gels.

Investigation of Material Science Applications (e.g., Liquid Crystals, Polymer Precursors)

The unique electronic and steric properties of the nitro and trifluoromethoxy groups suggest that this compound could serve as a valuable building block in material science.

Liquid Crystals: The trifluoromethoxy group is of significant interest in the design of liquid crystalline materials due to its strong dipole moment and steric bulk. beilstein-journals.org The rod-like shape of the benzamide core, combined with the terminal trifluoromethoxy group, makes this compound a candidate for a component in liquid crystal mixtures. oup.comwikipedia.orgdoitpoms.ac.uk Future work could involve synthesizing derivatives with elongated structures to enhance their liquid crystalline properties.

Polymer Precursors: Nitroaromatic compounds can be used as monomers in the synthesis of high-performance polymers. scilit.comnih.gov The nitro group can be chemically reduced to an amine, which can then be used in polymerization reactions to form polyamides or polyimides. The presence of the trifluoromethoxy group could impart desirable properties such as thermal stability, chemical resistance, and low dielectric constant to the resulting polymers. Research into the polymerization of amine-derivatives of this compound is a promising direction for creating new advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-nitro-4-(trifluoromethoxy)benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via coupling reactions using 4-(trifluoromethoxy)benzoyl chloride (CAS 36823-88-8) with nitro-substituted anilines. Key steps include:

  • Acylation : React 4-(trifluoromethoxy)benzoyl chloride with 2-nitro-4-aminophenol in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
  • Workup : Purify via column chromatography (hexane/ethyl acetate gradient) and characterize by 1^1H/13^13C NMR .
  • Yield Optimization : Higher yields (>70%) are achieved at 0°C with slow reagent addition to minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) shows distinct peaks for the trifluoromethoxy group (δ 4.3–4.5 ppm) and nitro-aromatic protons (δ 8.1–8.3 ppm). 19^19F NMR confirms the trifluoromethoxy moiety at δ -58 ppm .
  • IR : Strong absorption bands at 1680 cm1^{-1} (amide C=O) and 1520 cm1^{-1} (NO2_2) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected at m/z 291.03) .

Q. How should hazard assessments be conducted for this compound?

  • Protocol :

  • Mutagenicity Screening : Ames II testing revealed mutagenic potential comparable to benzyl chloride. Use fume hoods and PPE (nitrile gloves, lab coats) .
  • Decomposition Risks : DSC analysis indicates thermal decomposition above 150°C. Store at -20°C in amber vials under inert gas .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid releasing trifluoromethoxy byproducts .

Advanced Research Questions

Q. How can coupling reaction efficiency be improved when synthesizing derivatives of this compound?

  • Experimental Design :

  • Catalyst Screening : Manganese-mediated reductive transamidation improves yields (up to 85%) for secondary amine derivatives .
  • Solvent Effects : Acetonitrile outperforms DMF in minimizing hydrolysis of the benzoyl chloride intermediate .
  • Substrate Scope : Tertiary amines require longer reaction times (24–48 hrs) but maintain >90% purity (Table 1, ).

Q. How do contradictory mutagenicity data for anomeric amides impact safety protocols?

  • Analysis :

  • Ames Test Variability : While this compound shows lower mutagenicity (TA98 strain: 0.8 revertants/nmol) than related anomeric amides (e.g., 3.2 revertants/nmol), its nitro group still poses risks. Use parallel Ames II and mammalian cell (CHO/HGPRT) assays to resolve discrepancies .
  • Mitigation : Replace nitro groups with cyano substituents in non-critical positions to reduce genotoxicity while retaining activity .

Q. What mechanistic insights can be derived from biochemical pathway interactions of trifluoromethoxy-substituted benzamides?

  • Case Study :

  • Enzyme Inhibition : Analogues like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide inhibit bacterial AcpS-PPTase (IC50_{50} = 0.5 µM), disrupting lipid biosynthesis .
  • Pathway Mapping : Metabolomic profiling (LC-MS/MS) reveals downstream accumulation of malonyl-CoA in E. coli treated with 10 µM compound .
  • Structural Modifications : Adding a nitro group at position 2 enhances bacterial membrane penetration (logP increase from 2.1 to 2.9) .

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Feasible Synthetic Routes

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2-Nitro-4-(trifluoromethoxy)benzamide
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2-Nitro-4-(trifluoromethoxy)benzamide

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